(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefetamet is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Cefetamet binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Synthesis and Characterization
- The cephalosporin derivative, commonly referred to in various studies as a compound with a complex chemical structure involving a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, has been a subject of extensive research in synthetic chemistry. Notable studies include the synthesis of various derivatives, like benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate and others, exploring different functional group modifications and their yields (Deng, 2007); (Rao et al., 2006).
- Research in nuclear magnetic resonance (NMR) characterization provides insights into the structural aspects of these derivatives, as seen in studies focusing on total 1H- and 13C-NMR assignments for cephem derivatives (Blau et al., 2008).
Pharmaceutical Impurity Analysis
- The analysis of impurities in cephalosporin antibiotics is crucial for pharmaceutical quality control. Studies have been conducted to identify and characterize impurities in drugs like Cefdinir, using techniques like high-performance liquid chromatography (HPLC) and spectral analysis (K. Rao et al., 2007).
Advanced Drug Delivery and Synthesis Techniques
- Innovative drug delivery methods like the production of spherical agglomerates of cephalosporin antibiotic crystals have been explored. This is aimed at developing more efficient and effective drug formulations (Machiya et al., 2008).
- The synthesis of novel cephalosporin derivatives with potential antibacterial and antifungal activities is another significant area of research. These studies not only advance our understanding of synthetic chemistry but also contribute to the development of new antimicrobial agents (Sharma et al., 2010).
Corrosion Inhibition
- Interestingly, research has also been conducted on the use of cephalosporin derivatives, such as cephalothin, as corrosion inhibitors for steel in acidic environments. This represents a unique application of these compounds outside of the pharmaceutical realm (Aldana-González et al., 2015).
Molecular and Spectroscopic Studies
- Molecular structure and vibrational spectroscopic studies of cephalosporin derivatives provide insights into their electronic properties and potential as non-linear optical materials. These studies are important for understanding the physical and chemical properties of these compounds at a molecular level (Ramalingam et al., 2011).
properties
CAS RN |
90712-47-3 |
---|---|
Product Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Molecular Formula |
C14H15N5O5S2 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
MQLRYUCJDNBWMV-RWFJUVPESA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Pictograms |
Irritant |
synonyms |
2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido-3-desacetoxyceph-3-em-4-carboxylic acid cefetamet LY 97964 LY-97964 Ro 15-8074 Ro-15-8074 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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